molecular formula C9H16O B14427788 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene CAS No. 79705-00-3

3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene

Cat. No.: B14427788
CAS No.: 79705-00-3
M. Wt: 140.22 g/mol
InChI Key: YYOIINOBDYCMCN-UHFFFAOYSA-N
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Description

3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3-methylbut-2-en-1-yl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene typically involves the reaction of 3-methylbut-2-en-1-ol with but-1-ene in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.

    Temperature: Moderate temperatures around 50-100°C.

    Solvent: Non-polar solvents like hexane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxygen-linked group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted butenes depending on the nucleophile used.

Scientific Research Applications

3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is influenced by the presence of the 3-methylbut-2-en-1-yl group, which can stabilize or destabilize intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.

    3-Methylbut-2-en-1-ol: Similar structure but lacks the butene backbone.

    3-Methylbut-3-en-1-yl Methacrylate: Contains a methacrylate group instead of a butene backbone.

Uniqueness

3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is unique due to its ether linkage and the presence of both a butene backbone and a 3-methylbut-2-en-1-yl group

Properties

CAS No.

79705-00-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-but-3-en-2-yloxy-3-methylbut-2-ene

InChI

InChI=1S/C9H16O/c1-5-9(4)10-7-6-8(2)3/h5-6,9H,1,7H2,2-4H3

InChI Key

YYOIINOBDYCMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OCC=C(C)C

Origin of Product

United States

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